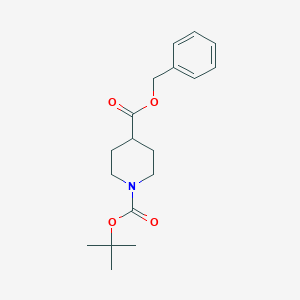

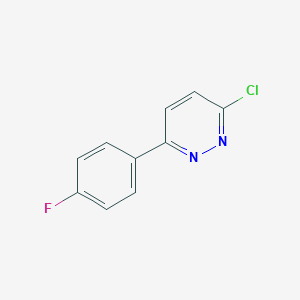

![molecular formula C7H6ClFN2 B182085 5-Fluoroimidazo[1,2-a]pyridine hydrochloride CAS No. 198896-14-9](/img/structure/B182085.png)

5-Fluoroimidazo[1,2-a]pyridine hydrochloride

Übersicht

Beschreibung

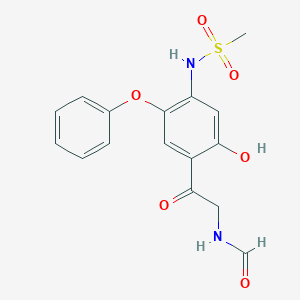

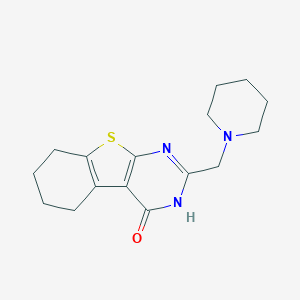

5-Fluoroimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C7H6ClFN2 . It is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

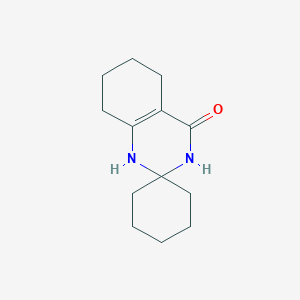

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . An efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines has been reported, where novel tetracyclic imidazo[1,2-a]pyridine derivatives have been prepared by intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions .Molecular Structure Analysis

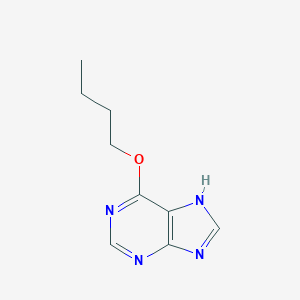

The molecular structure of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride consists of a fused nitrogen-bridged heterocyclic compound . The exact mass of the compound is 172.0203541 g/mol .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .Physical And Chemical Properties Analysis

5-Fluoroimidazo[1,2-a]pyridine hydrochloride has a molecular weight of 172.59 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen

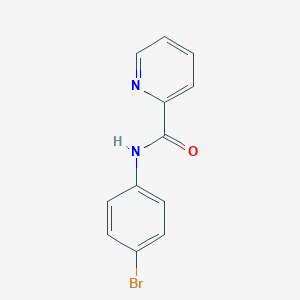

Synthesis and Inotropic Activity : A study by Yamanaka et al. (1991) focused on synthesizing a series of 1,2-dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridonones. One of these compounds, E-1020, was found to be a potent and selective inhibitor of phosphodiesterase III and a long-acting, orally active positive inotropic agent, suggesting its potential in treating congestive heart failure (Yamanaka et al., 1991).

Bioisosteric Replacement for GABA A Receptor Modulators : Humphries et al. (2006) described the synthesis and evaluation of 8-Fluoroimidazo[1,2-a]pyridine as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor, highlighting its potential in neurological applications (Humphries et al., 2006).

Fluorescent Properties for Biomarkers and Sensors : Velázquez-Olvera et al. (2012) studied the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives, examining their potential as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Improving Bioavailability in Drug Molecules : Zhang et al. (2016) found that incorporating 5-fluoroimidazo[4,5-b]pyridine into inhibitors targeting methionyl-tRNA synthetase of Trypanosoma brucei leads to central nervous system bioavailability and maintained or improved efficacy, demonstrating the role of fluorination in enhancing drug properties (Zhang et al., 2016).

Modification of Natural Biopolymers : A study by Levov et al. (2011) focused on the reactions of chitosan with 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides, leading to the introduction of novel fragments into the biopolymer, which could have implications in materials science and drug delivery systems (Levov et al., 2011).

Zukünftige Richtungen

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Eigenschaften

IUPAC Name |

5-fluoroimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQIOSYZRVPCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621316 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroimidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

198896-14-9 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)